

Technical Guide: Isolation of Apigravin from Apium graveolens

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative methodology for the isolation of **Apigravin**, a furanocoumarin found in celery (Apium graveolens). While direct, detailed protocols for the isolation of **Apigravin** are not extensively published, this document synthesizes established techniques for the extraction and purification of furanocoumarins from plant sources, particularly within the Apiaceae family. The data presented herein is representative and intended to provide a practical framework for researchers.

Introduction

Apigravin is a furanocoumarin that has been identified as a constituent of Apium graveolens, commonly known as celery.[1] Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, and they are known for their photosensitizing effects and a range of biological activities. The isolation and characterization of specific furanocoumarins like **Apigravin** are crucial for further investigation into their pharmacological potential. This guide outlines a multi-step process for the isolation of **Apigravin**, from initial extraction to final purification and characterization.

Data Presentation

The following tables summarize representative quantitative data that could be expected during the isolation of **Apigravin** from Apium graveolens. It is important to note that actual yields and



purity will vary depending on the plant material, extraction efficiency, and chromatographic conditions.

Table 1: Extraction and Purification Yields

Stage	Description	Starting Material (dry weight)	Yield (g)	Yield (%)	Purity (by HPLC)
1	Crude Methanolic Extract	1000 g	150	15.0	< 1%
2	Liquid-Liquid Extraction (EtOAc)	150 g	45	30.0 (of crude)	~5%
3	Silica Gel Column Chromatogra phy	45 g	5	11.1 (of EtOAc fraction)	~40%
4	Preparative HPLC	5 g	0.250	5.0 (of column fraction)	>98%

Table 2: Spectroscopic Data for Apigravin Characterization



Technique	Data Type	Observed Values (Representative)	
¹H-NMR (500 MHz, CDCl₃)	Chemical Shift (δ, ppm)	δ 7.62 (d, J=9.5 Hz, 1H), 7.35 (s, 1H), 6.82 (s, 1H), 6.25 (d, J=9.5 Hz, 1H), 5.30 (t, J=7.0 Hz, 1H), 3.95 (s, 3H), 3.45 (d, J=7.0 Hz, 2H), 1.80 (s, 3H), 1.75 (s, 3H).	
¹³ C-NMR (125 MHz, CDCl ₃)	Chemical Shift (δ, ppm)	δ 161.5, 158.0, 152.8, 149.0, 143.5, 135.0, 132.0, 122.0, 113.5, 112.8, 107.5, 101.0, 61.0, 25.8, 22.0, 18.0.	
Mass Spectrometry (ESI-MS)	m/z	[M+H]+: 261.1121, [M+Na]+: 283.0940.	

Note: The spectroscopic data presented is a plausible representation for **Apigravin** based on its known structure and typical values for furanocoumarins. Experimental data from a definitive isolation and characterization should be acquired for confirmation.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation of **Apigravin**.

Plant Material and Extraction

- Plant Material Preparation: Fresh aerial parts of Apium graveolens are collected, washed, and dried in a well-ventilated area at room temperature for 7-10 days. The dried material is then ground into a fine powder.
- Solvent Extraction:
 - The powdered plant material (1 kg) is macerated with methanol (5 L) at room temperature for 48 hours with occasional stirring.



- The mixture is filtered, and the plant residue is re-extracted twice more with fresh methanol.
- The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

Fractionation by Liquid-Liquid Extraction

- The crude methanolic extract is suspended in distilled water (1 L) and sequentially partitioned in a separatory funnel with solvents of increasing polarity: n-hexane (3 x 1 L), dichloromethane (3 x 1 L), and ethyl acetate (3 x 1 L).
- The ethyl acetate fraction, which is expected to contain the furanocoumarins, is collected and concentrated under reduced pressure to yield a dried ethyl acetate fraction.

Purification by Column Chromatography

- Column Preparation: A glass column (5 cm diameter, 50 cm length) is packed with silica gel (60-120 mesh) using a slurry method with n-hexane.
- Sample Loading: The dried ethyl acetate fraction (45 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
- Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
- Fraction Collection: Fractions of 50 mL are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and visualized under UV light (254 nm and 366 nm).
- Fractions showing a similar TLC profile corresponding to the expected Rf value of Apigravin
 are pooled and concentrated.

Final Purification by Preparative HPLC

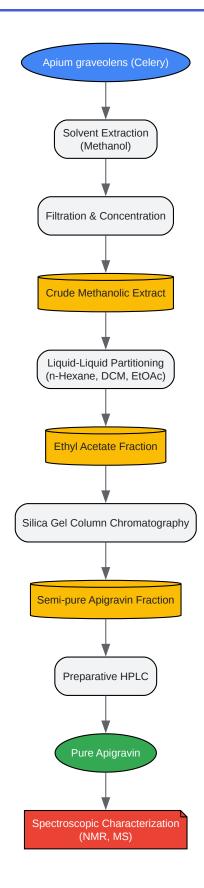
• System: A preparative high-performance liquid chromatography (HPLC) system equipped with a C18 column (e.g., 250 x 20 mm, 10 μm) and a UV detector is used.



- Mobile Phase: A gradient elution is performed with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
- Gradient Program: A typical gradient might be: 0-5 min, 30% B; 5-35 min, 30-70% B; 35-40 min, 70-100% B; 40-45 min, 100% B; 45-50 min, 100-30% B. The flow rate is maintained at 10 mL/min.
- Injection and Collection: The semi-purified fraction from column chromatography is dissolved in methanol and injected onto the column. The elution is monitored at a wavelength of 310 nm. The peak corresponding to Apigravin is collected.
- The collected fraction is concentrated under reduced pressure and then lyophilized to obtain pure **Apigravin**.

Mandatory Visualizations Experimental Workflow





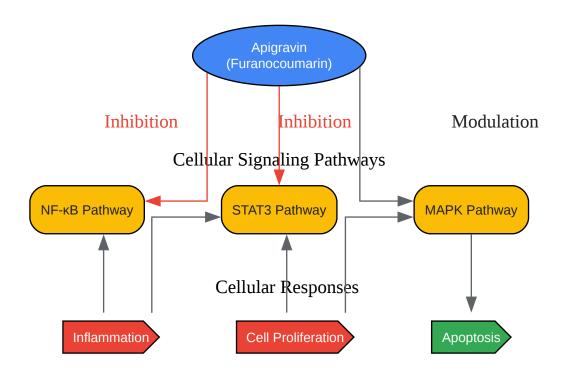
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Caption: Workflow for the isolation of Apigravin.



Furanocoumarin Signaling Pathway Interactions

Furanocoumarins have been shown to interact with several key signaling pathways involved in cellular processes like inflammation and proliferation. While the specific effects of **Apigravin** are yet to be fully elucidated, the following diagram illustrates a generalized pathway that furanocoumarins are known to modulate.



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Caption: Modulation of signaling pathways by furanocoumarins.

Conclusion

This technical guide provides a robust, albeit representative, framework for the isolation of **Apigravin** from Apium graveolens. The outlined protocols for extraction, fractionation, and purification are based on established methodologies for furanocoumarins. The successful isolation and purification of **Apigravin** will enable further in-depth studies into its chemical properties and biological activities, contributing to the broader understanding of the therapeutic potential of natural products. Researchers are encouraged to optimize these methods based on their specific laboratory conditions and the characteristics of their plant material.



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References

- 1. foodb.ca [foodb.ca]
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